molecular formula C8H10F3N3O3 B2844749 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid CAS No. 2247206-57-9

2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid

Cat. No. B2844749
CAS RN: 2247206-57-9
M. Wt: 253.181
InChI Key: GDGIQROFPJODJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid, also known as TFMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. TFMPA is a derivative of pyrazole and has been synthesized through various methods.

Mechanism of Action

2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid acts as a selective antagonist of GABA(B) receptors by binding to the receptor and preventing the activation of the receptor by the neurotransmitter GABA. This results in the inhibition of the activity of the receptor, which can lead to the depolarization of neurons and the release of neurotransmitters. 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid also inhibits the activity of the potassium channel, which can lead to the depolarization of neurons and the release of neurotransmitters.
Biochemical and Physiological Effects:
2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has been found to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory. 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has also been found to increase the release of dopamine in the striatum, which is involved in reward and motivation. 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has also been found to decrease the release of serotonin in the dorsal raphe nucleus, which is involved in mood regulation.

Advantages and Limitations for Lab Experiments

2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has various advantages and limitations for lab experiments. It has been found to be a selective antagonist of GABA(B) receptors, which makes it a useful tool for studying the role of these receptors in the brain. 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has also been found to have a long half-life in the brain, which allows for prolonged effects. However, 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has also been found to have off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

There are various future directions for research involving 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid. One direction is to study the effects of 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid on different brain regions and neurotransmitter systems. Another direction is to study the effects of 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid on behavior and cognition. Additionally, the development of more selective GABA(B) receptor antagonists could lead to a better understanding of the role of these receptors in the brain.

Synthesis Methods

2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid can be synthesized through various methods, including the reaction of 2,2,2-trifluoroethoxymethyl pyrazole-4-carbaldehyde with glycine in the presence of sodium triacetoxyborohydride. Another method involves the reaction of 2,2,2-trifluoroethoxymethyl pyrazole-4-carbaldehyde with hydrazine hydrate, followed by the reaction with chloroacetic acid. Both methods result in the formation of 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid.

Scientific Research Applications

2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has been studied for its potential applications in the field of pharmacology. It has been found to act as a selective antagonist of GABA(B) receptors, which are involved in the regulation of neurotransmitters in the brain. 2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid has also been found to inhibit the activity of the potassium channel, which can lead to the depolarization of neurons and the release of neurotransmitters.

properties

IUPAC Name

2-[[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O3/c9-8(10,11)4-17-5-14-3-6(1-13-14)12-2-7(15)16/h1,3,12H,2,4-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGIQROFPJODJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1COCC(F)(F)F)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid

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